![molecular formula C13H18N2S B2900536 N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 519150-59-5](/img/structure/B2900536.png)
N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
“N-(2,4-Dimethylphenyl)formamide” is a compound that is related to your query . It’s used in synthetic chemistry as a building block . Another related compound is "N-(2,4-Dimethylphenyl)-N’-methylthiourea" .
Molecular Structure Analysis
The molecular structure of related compounds such as “N-2,4-Dimethylphenyl-N’-methylformamidine” has been studied . The molecular formula for this compound is C10H14N2 .Chemical Reactions Analysis
Amitraz and its main metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants . They have been assessed for their cytotoxicity in HepG2 cells .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “N-2,4-Dimethylphenyl-N’-methylformamidine” have been studied . The molecular weight of this compound is 162.23 .Mechanism of Action
Target of Action
The primary targets of N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Amitraz, are the alpha-adrenergic receptors and octopamine receptors of the central nervous system . These receptors play a crucial role in the regulation of neurotransmitter release, thus influencing the nervous system’s function.
Mode of Action
Amitraz acts as an alpha-adrenergic agonist , meaning it binds to and activates alpha-adrenergic receptors . It also interacts with octopamine receptors, leading to overexcitation in insects . Additionally, Amitraz inhibits the activity of enzymes like monoamine oxidases and prostaglandin synthesis , further contributing to its insecticidal effects .
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors disrupts normal neurotransmission, leading to overexcitation and eventually paralysis and death in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, enhancing the overexcitation effect .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amitraz is limited. It is known to be volatile and almost insoluble in water . This suggests that its bioavailability may be influenced by its method of administration and the environmental conditions.
Result of Action
The result of Amitraz’s action is the overexcitation of the nervous system in insects, leading to their paralysis and death . This makes it an effective insecticide and acaricide, particularly against mites and ticks .
Action Environment
The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For instance, under less acidic conditions (pH 3–6), the compound can undergo changes to form different substances . Furthermore, exposure to humans mainly occurs through inhalation or dermal contact during its use or production . Therefore, the use of protective measures is recommended to minimize exposure and potential health risks.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a well-defined chemical structure that allows for precise dosing and characterization. However, this compound is not widely available commercially, and its effects may vary depending on the species and strain of animal being studied. In addition, the use of this compound in animal experiments may raise ethical concerns, particularly if the compound is being used solely to improve the palatability of feed.
Future Directions
There are several potential future directions for research on N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is the development of more efficient synthesis methods for this compound, which could make the compound more widely available for use in animal feed. Another area of interest is the investigation of this compound's effects on the gut microbiome and its potential as a probiotic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on animal health and welfare. Finally, there is the potential for this compound to be used in other applications beyond animal nutrition, such as in the development of new flavor and fragrance compounds.
Synthesis Methods
N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine can be synthesized through a multistep process, starting with the reaction of 2,4-dimethylphenylamine with thioacetamide to form the intermediate 2,4-dimethylphenylthioacetamide. This intermediate is then cyclized with sulfur to form the thiazole ring, and the resulting compound is further methylated to yield this compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has been the subject of numerous scientific studies in recent years, particularly in the field of animal nutrition. Research has shown that this compound can improve the palatability and aroma of animal feed, leading to increased feed intake and growth rates in a variety of species, including pigs, chickens, and fish. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects on animal health.
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-9-5-6-11(10(2)7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWBRZXERQPAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(CS2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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